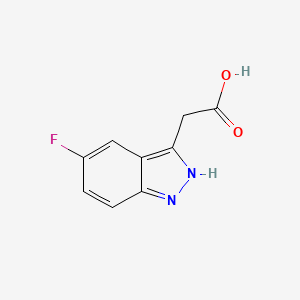

2-(5-Fluoro-1H-indazol-3-YL)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-fluoro-2H-indazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c10-5-1-2-7-6(3-5)8(12-11-7)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILWWVRZISGHQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696473 | |

| Record name | (5-Fluoro-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-22-7 | |

| Record name | 5-Fluoro-1H-indazole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Fluoro-2H-indazol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of 2-(5-Fluoro-1H-indazol-3-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-Fluoro-1H-indazol-3-YL)acetic acid stands as a pivotal molecular scaffold in contemporary medicinal chemistry. While direct pharmacological studies on this specific molecule are not extensively documented, its structural motif is integral to a multitude of biologically active compounds. This guide delves into the core mechanistic principles of the 2-(1H-indazol-3-yl)acetic acid framework, with a particular focus on the 5-fluoro substituted variant. By examining the structure-activity relationships and mechanisms of action of its prominent derivatives, we can infer the latent therapeutic potential inherent to this scaffold. This document will explore its role in the development of anticancer and anti-inflammatory agents, supported by in silico predictions and experimental evidence from related compounds. We will elucidate key signaling pathways and molecular targets, providing a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the indazole core.

Introduction: The Indazole Scaffold as a Privileged Structure

The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation is attributed to its ability to serve as a versatile scaffold for the design of ligands that can interact with a wide array of biological targets with high affinity and specificity. The 2-(1H-indazol-3-yl)acetic acid moiety, in particular, offers a unique combination of a rigid aromatic core and a flexible carboxylic acid side chain, making it an attractive starting point for the synthesis of diverse compound libraries. The introduction of a fluorine atom at the 5-position, as in this compound, can further enhance metabolic stability, binding affinity, and pharmacokinetic properties of the resulting derivatives.

While this compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, an understanding of its intrinsic chemical properties and the biological activities of its close analogs can provide profound insights into its potential as a pharmacophore.[3] This guide will synthesize the available information to present a cohesive overview of the probable mechanisms of action associated with this scaffold.

Physicochemical Properties and Molecular Structure

A foundational understanding of the physicochemical properties of this compound is crucial for appreciating its potential biological interactions.

| Property | Value | Source |

| Molecular Formula | C₉H₇FN₂O₂ | [4] |

| Molecular Weight | 194.16 g/mol | [4] |

| CAS Number | 885271-22-7 | [4] |

| IUPAC Name | This compound | [4] |

| XLogP3 | 1.2 | [4] |

The presence of the indazole ring provides a planar, aromatic surface capable of participating in π-π stacking and hydrophobic interactions with biological macromolecules. The carboxylic acid group introduces a key hydrogen bond donor and acceptor, as well as a potential site for ionic interactions. The fluorine atom at the 5-position can modulate the electronic properties of the aromatic system and form specific interactions with target proteins.

Caption: Chemical structure of this compound.

Inferred Mechanisms of Action: Learning from Derivatives

The therapeutic potential of the this compound scaffold is most evident in the diverse mechanisms of action of its derivatives. By examining these, we can hypothesize the core biological pathways that the parent molecule might influence.

Anticancer Activity: A Multifaceted Approach

The indazole nucleus is a cornerstone in the development of modern anticancer agents.[5][6] Derivatives have been shown to target various hallmarks of cancer, from uncontrolled proliferation to apoptosis evasion.

A prominent mechanism of action for many indazole-based anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[7]

-

p21-activated kinase 1 (PAK1) Inhibition: 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors.[8] These compounds have demonstrated the ability to suppress the migration and invasion of cancer cells.[8]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Several series of 1H-indazole derivatives have been developed as inhibitors of FGFRs, which play a role in tumor angiogenesis and proliferation.[7]

-

Bcr-Abl Inhibition: Indazole derivatives have shown potent activity against the Bcr-Abl fusion protein, a key driver in chronic myeloid leukemia.[7]

The this compound scaffold provides a key structural element for binding to the ATP-binding pocket of these kinases. The indazole ring can form crucial hydrogen bonds and hydrophobic interactions, while the acetic acid moiety can be modified to extend into solvent-exposed regions, enhancing selectivity and potency.

Caption: Potential anticancer mechanisms of the indazole scaffold.

In silico studies have identified indazole derivatives as potential inhibitors of histone deacetylases (HDACs).[9] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is a common feature of cancer. By inhibiting HDACs, indazole-based compounds could potentially reactivate tumor suppressor genes and induce cancer cell death. Molecular docking simulations suggest that the indazole scaffold can effectively bind to the active site of HDACs.[9]

Certain indazole derivatives have been shown to induce apoptosis in cancer cells.[10][11] This can occur through the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins and caspases.[11] Some derivatives may also influence the p53/MDM2 pathway, a critical regulator of the cell cycle and apoptosis.[10]

Anti-inflammatory Activity

The indazole scaffold is also found in compounds with significant anti-inflammatory properties.[12][13] The mechanisms underlying this activity are often linked to the modulation of key inflammatory pathways.

In silico molecular docking studies have suggested that indazole derivatives can bind to the active site of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[14] This suggests that the this compound scaffold could serve as a template for the development of novel COX-2 inhibitors with potentially improved side-effect profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Interestingly, an indazolone derivative has been shown to exert its analgesic effects through an opioidergic mechanism.[13] This highlights the versatility of the indazole core in interacting with a broad range of receptor types.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound and its derivatives, a series of well-established experimental protocols should be employed.

Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.

Methodology:

-

Reagents: Purified recombinant kinases, appropriate peptide substrates, ATP, and the test compound.

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microplate, combine the kinase, peptide substrate, and test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at the optimal temperature for the specific kinase.

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

Objective: To assess the anti-inflammatory effects of the compound on cultured immune cells.

Methodology:

-

Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

-

Procedure:

-

Culture the cells to the desired confluency.

-

Pre-treat the cells with various concentrations of the test compound for a specified time.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After incubation, collect the cell culture supernatant.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in the supernatant using ELISA and the Griess reagent, respectively.

-

-

Data Analysis: Determine the dose-dependent reduction in cytokine and NO production.

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Conclusion and Future Directions

This compound represents a highly promising and versatile scaffold for the development of novel therapeutics. While direct evidence of its own biological activity is limited, the extensive research on its derivatives strongly suggests that this core structure has the potential to modulate key pathological pathways in cancer and inflammation. Future research should focus on the synthesis and biological evaluation of a focused library of simple 2-(1H-indazol-3-yl)acetic acid analogs to delineate the intrinsic pharmacophore and its structure-activity relationships. Such studies, combining in vitro assays with in silico modeling, will be instrumental in unlocking the full therapeutic potential of this privileged chemical scaffold.

References

-

In-silico design of novel potential HDAC inhibitors from indazole derivatives targeting breast cancer through QSAR, molecular docking and pharmacokinetics studies. ([Link])

-

Synthesis molecular docking and DFT studies on novel indazole derivatives. ([Link])

-

In silico studies on new Indazole derivatives as GSK-3β inhibitors. ([Link])

-

Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. ([Link])

-

New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. ([Link])

-

Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. ([Link])

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ([Link])

-

Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. ([Link])

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ([Link])

-

This compound | C9H7FN2O2. ([Link])

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ([Link])

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ([Link])

-

Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. ([Link])

-

A comprehensive review on the indazole based derivatives as targeted anticancer agents. ([Link])

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ([Link])

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. ([Link])

-

Indazole Derivatives: Promising Anti-tumor Agents. ([Link])

-

Involvement of the Opioidergic Mechanism in the Analgesic Potential of a Novel Indazolone Derivative: Efficacy in the Management of Pain, Neuropathy, and Inflammation Using In Vivo and In Silico Approaches. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H7FN2O2 | CID 53411493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A comprehensive review on the indazole based derivatives as targeted anticancer agents [ouci.dntb.gov.ua]

- 6. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In-silico design of novel potential HDAC inhibitors from indazole derivatives targeting breast cancer through QSAR, molecular docking and pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]

The Strategic Role of 2-(5-Fluoro-1H-indazol-3-YL)acetic Acid in Modern Drug Discovery: A Technical Guide

Foreword: Beyond the Starting Material

In the landscape of contemporary drug discovery, the value of a chemical entity is often not in its intrinsic biological activity, but in its potential as a cornerstone for building highly specific and potent therapeutic agents. This is precisely the case with 2-(5-Fluoro-1H-indazol-3-YL)acetic acid (CAS No. 885271-22-7). While not a therapeutic agent in itself, this molecule is a sophisticated and highly valued building block, particularly in the synthesis of kinase inhibitors for oncology.[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals, providing an in-depth look at the strategic importance of this compound. We will delve into the significance of its core indazole structure, its application in the synthesis of potent bioactive molecules, and the rigorous experimental protocols required to validate their activity.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[3] This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets with high affinity. The indazole core is a versatile pharmacophore that has been successfully incorporated into numerous FDA-approved drugs and clinical candidates, demonstrating a broad spectrum of biological activities including anti-cancer, anti-inflammatory, and antimicrobial effects.[3]

The specific structure of this compound offers several advantages for synthetic chemists:

-

The Fluorine Atom: The fluorine at the 5-position can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase lipophilicity, all of which are desirable properties in drug candidates.

-

The Acetic Acid Moiety: The acetic acid side chain at the 3-position provides a reactive handle for a variety of chemical modifications, allowing for the straightforward attachment of different pharmacophoric groups to explore the chemical space around the indazole core.

-

The Indazole Core: This bicyclic aromatic system provides a rigid scaffold that can be functionalized to interact with specific amino acid residues in the active sites of target proteins, particularly the hinge region of kinases.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The indazole scaffold has proven to be particularly effective in the design of ATP-competitive kinase inhibitors.

While specific examples detailing the synthesis of a final drug candidate directly from this compound are often proprietary and found within patent literature, the general synthetic strategy involves the amidation of the acetic acid moiety. This allows for the introduction of various substituents that can be designed to interact with the ATP-binding pocket of a target kinase.

A representative synthetic workflow is depicted below:

Caption: General synthetic workflow for utilizing this compound.

This straightforward synthetic accessibility makes this compound a valuable starting material for generating libraries of potential kinase inhibitors for high-throughput screening.

Core Biological Assays for Characterizing Indazole-Based Inhibitors

Once a library of compounds has been synthesized, a cascade of in vitro assays is required to determine their biological activity. The following sections provide detailed, field-proven protocols for the key assays used in the characterization of potential kinase inhibitors.

Cell Viability Assays: The First Line of Screening

The initial assessment of a compound's anti-cancer potential is typically a cell viability assay, which measures the compound's ability to reduce the number of living cells in a cancer cell line. The MTT and XTT assays are robust, colorimetric methods that are well-suited for high-throughput screening.

Table 1: Comparison of MTT and XTT Cell Viability Assays

| Feature | MTT Assay | XTT Assay |

| Principle | Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in living cells. | Reduction of pale yellow XTT to an orange formazan product by mitochondrial dehydrogenases. |

| Formazan Product | Insoluble, requires a solubilization step (e.g., with DMSO or SDS). | Water-soluble, no solubilization step needed. |

| Workflow | More steps due to solubilization. | Simpler, more direct workflow. |

| Sensitivity | Generally very sensitive. | Can be slightly less sensitive than MTT for some cell lines. |

| Endpoint | Absorbance at ~570 nm. | Absorbance at ~450 nm. |

This protocol is a standard method for assessing the cytotoxicity of compounds on adherent cancer cell lines.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Adherent cancer cell line of interest (e.g., A549, MCF-7)

-

Complete culture medium

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well.

-

Pipette up and down to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[5]

-

Caption: Workflow for the MTT cell viability assay.

The XTT assay offers a more streamlined workflow as the formazan product is water-soluble.[6]

Materials:

-

XTT labeling reagent

-

Electron-coupling reagent

-

96-well flat-bottom plates

-

Adherent or suspension cancer cell line

-

Complete culture medium

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 as described in the MTT protocol.

-

-

XTT Reagent Preparation:

-

Shortly before use, prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent (the exact ratio is manufacturer-dependent). Mix well.

-

-

XTT Addition:

-

Add 50 µL of the XTT labeling mixture to each well.

-

Incubate for 2-4 hours at 37°C in a 5% CO₂ incubator.

-

-

Absorbance Measurement:

-

Read the absorbance at 450 nm using a microplate reader. A reference wavelength of 660 nm can be used for background correction.[7]

-

In Vitro Kinase Inhibition Assays: Target-Specific Evaluation

Compounds that show significant activity in cell viability assays must then be tested for their ability to inhibit the specific kinase target. Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are two powerful, homogeneous assay formats widely used for this purpose.

Table 2: Comparison of FP and TR-FRET Kinase Assays

| Feature | Fluorescence Polarization (FP) | Time-Resolved FRET (TR-FRET) |

| Principle | Measures the change in the rotational speed of a fluorescently labeled probe upon binding to a kinase. | Measures the energy transfer between a donor fluorophore (on an antibody) and an acceptor fluorophore (on a phosphorylated substrate). |

| Readout | Change in millipolarization (mP) units. | Ratio of acceptor to donor emission. |

| Advantages | Simple, robust, and cost-effective. | Highly sensitive, low background, and less prone to compound interference. |

| Considerations | Can be susceptible to interference from fluorescent compounds. | Requires specific antibody-substrate pairs and a TR-FRET capable plate reader. |

This protocol describes a competitive binding assay to determine the IC₅₀ of an inhibitor.

Materials:

-

Target kinase

-

Fluorescently labeled tracer (a known ligand for the kinase)

-

Assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and a surfactant like Tween-20)

-

384-well, low-volume, black plates

-

Test compounds

-

FP-capable plate reader

Procedure:

-

Assay Preparation:

-

Prepare serial dilutions of the test compounds in assay buffer containing a constant concentration of the target kinase.

-

In separate wells, prepare a "no inhibitor" control (kinase only) and a "no enzyme" control (buffer only).

-

-

Incubation:

-

Add the fluorescent tracer to all wells at a fixed concentration.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

FP Measurement:

-

Read the plate on an FP-capable plate reader using appropriate excitation and emission filters for the fluorophore.

-

The data is typically plotted as mP versus inhibitor concentration to determine the IC₅₀ value.[8]

-

Caption: Workflow for a competitive FP kinase assay.

This protocol outlines a typical TR-FRET assay to measure kinase activity.[9]

Materials:

-

Target kinase

-

Fluorescein-labeled substrate peptide

-

ATP

-

Kinase reaction buffer

-

Stop solution (containing EDTA)

-

Terbium-labeled anti-phospho-substrate antibody

-

384-well, low-volume, black or white plates

-

TR-FRET capable plate reader

Procedure:

-

Kinase Reaction:

-

In a 384-well plate, add the kinase, fluorescein-labeled substrate, and test compounds at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60-90 minutes).

-

-

Reaction Termination and Detection:

-

Stop the kinase reaction by adding the stop solution containing EDTA.

-

Add the terbium-labeled antibody, which will bind to the phosphorylated substrate.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

-

TR-FRET Measurement:

-

Read the plate on a TR-FRET capable reader, exciting the terbium donor (e.g., at 340 nm) and measuring emission from both the donor (at ~620 nm) and the acceptor fluorescein (at ~520 nm).

-

The TR-FRET ratio (acceptor emission / donor emission) is proportional to the amount of phosphorylated substrate, and thus the kinase activity.[4] This ratio is plotted against inhibitor concentration to determine the IC₅₀.

-

Conclusion and Future Outlook

This compound represents a strategically important starting material in the synthesis of high-value, biologically active molecules. Its utility is rooted in the privileged nature of the indazole scaffold and the synthetic versatility afforded by its functional groups. For researchers in drug discovery, a thorough understanding of not only the synthetic routes utilizing this intermediate but also the robust biological assays required for downstream characterization is paramount. The protocols detailed in this guide provide a solid foundation for the in vitro evaluation of novel indazole-based compounds, paving the way for the development of the next generation of targeted therapeutics.

References

-

DCReport. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]

-

Sandiego. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Labbox. (n.d.). XTT Cell Proliferation Assay Kit. Retrieved from [Link]

-

Elabscience. (n.d.). XTT Cell Proliferation Assay Kit. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from [Link]

-

Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

-

ResearchGate. (2002). Synthesis of 3-Arylindazole-1-acetic Acids and In Vitro Study of Potential Antibacterial Effect. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Retrieved from [Link]

Sources

- 1. 885271-22-7|this compound|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. caribjscitech.com [caribjscitech.com]

- 4. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. This compound (1 x 1 g) | Reagentia [reagentia.eu]

- 7. US9850229B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 8. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]

- 9. mdpi.com [mdpi.com]

Leveraging 2-(5-Fluoro-1H-indazol-3-YL)acetic acid for Modern Drug Discovery: A Fragment-Based Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-cancer and anti-inflammatory properties.[1][2][3][4] This guide provides an in-depth technical exploration of 2-(5-Fluoro-1H-indazol-3-YL)acetic acid as a high-value fragment for use in Fragment-Based Drug Discovery (FBDD). We will delve into the core principles of FBDD, the physicochemical attributes of this specific fragment, and provide detailed, field-proven protocols for its application in screening campaigns. Furthermore, this guide will illuminate the path from a validated fragment hit to a potent lead compound through structure-guided optimization, supported by illustrative case studies.

The Strategic Advantage of Fragment-Based Drug Discovery (FBDD) with the Indazole Scaffold

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS).[5][6] Instead of screening large, complex molecules, FBDD utilizes a library of low-molecular-weight compounds (typically < 300 Da) to identify weak but highly efficient binding interactions with a biological target.[7][8] The core principle is that these smaller, less complex fragments have a higher probability of finding complementary binding pockets on a protein surface.[6][9] This "bottom-up" approach offers several advantages:

-

Efficient Exploration of Chemical Space: Fragment libraries, though smaller in number, can cover a larger and more diverse chemical space compared to typical HTS libraries.[7][10]

-

Higher Hit Rates: The smaller size and reduced complexity of fragments often lead to higher hit rates in screening campaigns.[5]

-

Quality Starting Points: Hits derived from FBDD often exhibit superior physicochemical properties and higher "ligand efficiency" (LE), providing a more promising foundation for optimization.[5][7]

The indazole nucleus, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][11] Its derivatives are known to interact with a wide range of biological targets, particularly protein kinases, making them highly valuable in oncology and inflammation research.[2][3][12] The specific fragment, this compound, combines the benefits of the indazole core with features that make it an ideal candidate for FBDD.

Profile of a Powerhouse Fragment: this compound

The selection of a fragment is critical to the success of an FBDD campaign. This compound (CAS 885271-22-7) is a versatile building block for creating novel therapeutics.[13] Its structure is particularly well-suited for FBDD, adhering to the "Rule of Three" – a common guideline for fragment library composition.

Physicochemical Properties

A summary of the key computed properties for this fragment is presented below. These properties underscore its suitability for FBDD, characterized by low molecular weight, a moderate number of hydrogen bond donors and acceptors, and a reasonable lipophilicity (XLogP3).

| Property | Value | Source |

| Molecular Formula | C₉H₇FN₂O₂ | [14][15] |

| Molecular Weight | 194.16 g/mol | [13][14][15] |

| XLogP3 | 1.2 | [14] |

| Hydrogen Bond Donors | 2 | [14] |

| Hydrogen Bond Acceptors | 4 | [14] |

| Rotatable Bonds | 1 | [14] |

| Appearance | White solid | [13] |

Key Structural Features for Drug Design

The structure of this fragment offers several strategic advantages for medicinal chemists:

-

Indazole Core: Provides a rigid scaffold that can be readily functionalized. The two nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating interactions with protein targets.

-

5-Fluoro Substituent: The fluorine atom can significantly enhance binding affinity and modulate physicochemical properties like pKa and metabolic stability. The strategic placement of fluorine can lead to dramatic improvements in potency.[16]

-

Acetic Acid Side Chain: This group provides a clear vector for "fragment growing".[9] It can be modified to explore the binding pocket and form additional interactions, such as salt bridges with basic residues like lysine or arginine.

Caption: Key structural features of this compound.

Proposed Synthetic Route

While numerous methods exist for synthesizing indazole derivatives, a common and effective approach involves the cyclization of appropriately substituted hydrazones.[1][11] A plausible, high-level synthetic protocol for this compound is outlined below. This provides a self-validating framework for researchers to produce the necessary starting material.

Protocol: Synthesis of this compound

-

Step 1: Esterification of 4-Fluoro-2-methylaniline. React 4-fluoro-2-methylaniline with a suitable acetylating agent to protect the aniline and introduce the future acetic acid moiety.

-

Step 2: Nitration. Introduce a nitro group ortho to the methyl group using standard nitrating conditions (e.g., nitric acid in sulfuric acid).

-

Step 3: Diazotization and Cyclization. Convert the amino group to a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring.

-

Step 4: Hydrolysis. Hydrolyze the ester to yield the final carboxylic acid product, this compound. The product should be purified by recrystallization or column chromatography.[17]

The FBDD Campaign: From Screening to Validated Hit

The journey of an FBDD project begins with screening a fragment library to identify binders for the target of interest.[18] This process requires sensitive biophysical techniques capable of detecting the weak interactions typical of fragments.[19]

Caption: High-level workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Primary Screening: Detecting the Initial Interaction

The goal of the primary screen is to rapidly identify fragments that bind to the target protein. Several biophysical methods are well-suited for this task.[19]

-

Surface Plasmon Resonance (SPR): A label-free technique that detects changes in mass on a sensor surface as fragments bind to an immobilized target. It's a gold standard for FBDD due to its high sensitivity and throughput.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful method that can detect binding by observing changes in the chemical shifts of either the protein or the fragment upon complex formation.[18][19] The use of ¹⁹F-containing fragments, like our core compound, is particularly advantageous as it simplifies spectra and allows for screening in larger cocktails.[6]

-

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: This technique measures the change in a protein's melting temperature upon ligand binding. It is a cost-effective and high-throughput method for primary screening.

Causality in Method Selection: The choice of screening technique depends on the nature of the target protein, available equipment, and desired throughput. SPR is often favored for its real-time binding data, while NMR provides valuable structural information early on. DSF is an excellent choice for a rapid initial screen before committing to more resource-intensive methods.

Protocol: Primary Fragment Screen using Surface Plasmon Resonance (SPR)

-

Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to achieve a stable baseline. A control flow cell should be prepared for reference subtraction.

-

Fragment Preparation: Prepare a stock solution of this compound and other fragments from the library in a suitable buffer (e.g., PBS with 5% DMSO) at a high concentration (typically 200 µM to 1 mM).

-

Screening Run: Inject the fragment solutions over the target and control flow cells at a constant flow rate. The Biacore 8K is an ideal instrument for this, allowing for the screening of up to 2,300 compounds per day.[19]

-

Data Analysis: Monitor the change in response units (RU) upon fragment binding. A positive "hit" is identified by a significant and reproducible increase in RU in the target flow cell compared to the control.

-

Hit Triage: Hits are prioritized based on the magnitude of the binding response and visual inspection of the sensorgram quality.

Hit Validation: Ensuring Authenticity

A positive result in a primary screen is not definitive. It is crucial to perform orthogonal assays to confirm the binding event and eliminate false positives.

-

Orthogonal Biophysical Methods: A hit from an SPR screen should be confirmed with a different technique, such as Isothermal Titration Calorimetry (ITC), which directly measures the heat of binding, or NMR. This ensures the observed interaction is not an artifact of the primary assay technology.

-

Affinity Determination (K_D): For confirmed hits, a dose-response experiment is performed to determine the binding affinity (dissociation constant, K_D). This is a critical parameter for ranking hits. For fragments, K_D values are typically in the micromolar (µM) to millimolar (mM) range.[7][20]

-

Ligand Efficiency (LE): LE is a key metric in FBDD that normalizes binding affinity for the size of the molecule. It is calculated as the binding energy per heavy (non-hydrogen) atom. Hits with high LE are considered more promising starting points for optimization.[5]

-

Structural Characterization: Obtaining a high-resolution X-ray crystal structure of the fragment bound to the target protein is the ultimate validation.[21] This provides invaluable information about the binding mode, key interactions, and available vectors for chemical elaboration.[22]

The Path to Potency: Hit-to-Lead Optimization

Once a fragment like this compound is validated as a binder, the hit-to-lead stage begins.[20] The goal is to systematically modify the fragment to improve its potency into the nanomolar range while maintaining favorable physicochemical properties.[20] This process is most effectively guided by structural information.[22]

There are three primary strategies for fragment evolution:[9]

-

Fragment Growing: This involves adding functional groups to the fragment to pick up additional interactions within the binding pocket. The acetic acid side chain of our core fragment is an ideal "growth vector."

-

Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, more potent molecule.

-

Fragment Merging: If two overlapping fragments are identified, a new molecule can be designed that incorporates the key binding features of both.

Caption: Key strategies for hit-to-lead optimization in FBDD.

Establishing a Structure-Activity Relationship (SAR)

The optimization process is iterative.[23] Small, focused libraries of analogs are synthesized based on the initial hit and structural data.[22][24] Each new compound is tested to measure its affinity, and this data is used to build a Structure-Activity Relationship (SAR).[25][26] The SAR provides a map of which chemical modifications lead to improved potency and which are detrimental.

For our core fragment, an initial SAR exploration might involve:

-

Modifying the Acetic Acid: Converting the acid to various amides or esters to probe for new hydrogen bond interactions.

-

Varying the Fluoro Position: Synthesizing analogs with the fluorine at different positions on the benzene ring to understand its role in binding.

-

Substitution on the Indazole: Adding small groups to other available positions on the indazole ring to test for additional binding contacts.

Case Study: Indazole Fragments as Kinase Inhibitors

The utility of the indazole scaffold in FBDD is well-documented, particularly in the development of kinase inhibitors.[5][12]

-

AXL Kinase Inhibitors: In one study, an indazole fragment hit was identified through a high-concentration biochemical screen. Guided by docking studies, this initial fragment was rapidly optimized to a potent inhibitor of AXL kinase, a key target in several cancers.[12][21]

-

FGFR Kinase Inhibitors: Fragment-led design has also been used to discover novel 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs). These fragments showed excellent ligand efficiencies and provided a strong starting point for developing more potent and selective inhibitors.[1][22]

-

PDK1 Inhibitors: A fragment screen for phosphoinositide-dependent kinase-1 (PDK1) identified an aminoindazole hit. This fragment was elaborated into a potent and selective lead compound, demonstrating the power of FBDD to tackle challenging kinase targets.[5]

These examples validate the indazole core as a highly effective starting point for kinase inhibitor discovery. The principles used in these successful campaigns can be directly applied to programs utilizing this compound.

Conclusion and Future Outlook

This compound represents more than just a chemical reagent; it is a strategically designed starting point for innovation in drug discovery. Its adherence to the principles of fragment-based design, combined with the proven therapeutic relevance of the indazole scaffold, makes it a high-value asset for any research program targeting a wide range of diseases, from cancer to bacterial infections.[3][13][27] The systematic application of the FBDD workflow—from meticulous screening and validation to structure-guided optimization—provides a robust and efficient pathway to translate this simple fragment into a novel, high-potency lead compound. As drug discovery continues to tackle increasingly complex biological targets, the intelligent application of powerful fragments like this will be paramount to success.

References

- Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. (n.d.). Vertex AI Search.

- Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. (2021, November 1). Vertex AI Search.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). Vertex AI Search.

- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (n.d.). Vertex AI Search.

- Indazole Derivatives: Promising Anti-tumor Agents. (n.d.). PubMed.

- The Role of Indazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Hit-to-lead optimization of GyrB inhibitors. (A) Indazole (5), a... (n.d.). ResearchGate.

- Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors | Request PDF. (2025, August 28). ResearchGate.

- This compound | C9H7FN2O2. (n.d.). PubChem.

- Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. (n.d.). NIH.

- Fragment Screening | Drug Discovery. (n.d.). Sygnature Discovery.

- Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. (2010, July 22). NIH.

- (5-Fluoro-1H-indazol-3-yl)acetic acid. (n.d.). Chem-Impex.

- Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. (2020, September 2). PubMed Central.

- Hit to lead. (n.d.). Wikipedia.

- 885271-22-7|this compound. (n.d.). BLDpharm.

- (5-Fluoro-1H-indazol-3-yl)acetic acid ethyl ester. (n.d.). Chem-Impex.

- This compound. (n.d.). Sigma-Aldrich.

- In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020, February 17). Frontiers.

- Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (n.d.). PubMed Central.

- Fragonomics: fragment-based drug discovery. (n.d.). PubMed.

- (5-Fluoro-1H-indazol-3-yl)acetic acid | CAS 885271-22-7. (n.d.). Santa Cruz Biotechnology.

- Fragment-Based Drug Discovery. (n.d.). CHI.

- Fragment-based drug discovery—the importance of high-quality molecule libraries. (n.d.). PubMed Central.

- This compound. (n.d.). Sigma-Aldrich.

- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (n.d.). MDPI.

- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI.

- Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. (2023, February 3). MDPI.

- Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. (2023, February 3). PubMed.

- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI.

- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.). PubMed.

-

Extended structure-activity relationship studies of the[3][12][27]oxadiazolo[3,4-b]pyrazine-containing colistin adjuvants. (2025, January 1). PubMed. Retrieved January 7, 2026, from

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. caribjscitech.com [caribjscitech.com]

- 12. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. This compound | C9H7FN2O2 | CID 53411493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

- 16. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Fragonomics: fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sygnaturediscovery.com [sygnaturediscovery.com]

- 20. Hit to lead - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors [mdpi.com]

- 25. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Extended structure-activity relationship studies of the [1,2,5]oxadiazolo[3,4-b]pyrazine-containing colistin adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Kinase Inhibitor Scaffolds Based on 5-Fluoro-1H-Indazole

Introduction: The Rise of Privileged Scaffolds in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a vast and fertile ground for therapeutic intervention, particularly in oncology. These enzymes, acting as critical nodes in signaling pathways that govern cell growth, differentiation, and survival, are frequently dysregulated in cancer.[1] Consequently, the development of small-molecule kinase inhibitors has revolutionized cancer therapy. Central to this revolution is the concept of the "privileged scaffold"—a molecular framework that demonstrates the ability to bind to multiple biological targets.

The indazole core is a quintessential example of such a scaffold, widely recognized for its utility in medicinal chemistry and its presence in numerous approved drugs like axitinib and pazopanib.[1][2] Its bicyclic structure, featuring a pyrazole ring fused to a benzene ring, serves as an effective bioisostere for the purine base of ATP, enabling it to anchor within the highly conserved ATP-binding pocket of various kinases.[3]

This guide focuses specifically on the 5-fluoro-1H-indazole scaffold. The strategic incorporation of a fluorine atom at the C5 position is not a trivial modification. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. It can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the acidity of the N-H proton to fine-tune hinge-binding interactions, and introduce new non-covalent interactions within the active site. This document provides an in-depth exploration of the synthesis, mechanism of action, structure-activity relationships (SAR), and biological evaluation of kinase inhibitors built upon this promising scaffold.

The 5-Fluoro-1H-Indazole Core: A Strategic Anchor for Kinase Binding

The indazole moiety's success as a kinase inhibitor scaffold stems from its ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a short, flexible segment of amino acids that connects the N- and C-terminal lobes of the kinase domain. The N1-H and N2 atoms of the indazole ring are perfectly positioned to act as hydrogen bond donors and acceptors, mimicking the interactions of the adenine portion of ATP.

The introduction of a fluorine atom at the 5-position further refines this interaction. This position often projects towards the solvent-exposed region or deeper into a hydrophobic pocket of the active site. The electron-withdrawing nature of fluorine can subtly alter the electron density of the entire ring system, potentially strengthening the hydrogen bonds formed at the hinge. Furthermore, this modification can be leveraged to improve drug-like properties, a critical consideration in drug development.

Caption: A representative synthetic workflow for indazole derivatives.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol is a representative example and must be adapted and optimized for specific substrates.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N1-protected 5-bromo-4-fluoro-1H-indazole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The use of a biphasic system with a phase-transfer catalyst can sometimes improve yields for challenging substrates.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The choice of extraction solvent is critical for ensuring efficient recovery of the product while minimizing the extraction of inorganic salts.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. The eluent system must be carefully chosen to achieve good separation of the product from starting materials and catalyst residues.

-

Characterization: Confirm the structure and purity of the coupled product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This step is non-negotiable for validating the outcome of the synthesis.

Case Studies: Prominent Indazole-Based Kinase Inhibitors

While not all are 5-fluoro derivatives, analyzing prominent indazole-based drugs provides invaluable insight into how the core scaffold contributes to clinical success.

Axitinib (Inlyta®)

Axitinib is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, approved for the treatment of advanced renal cell carcinoma (RCC). [4][5]Its indazole core is crucial for its high-affinity binding to the VEGFR kinase domain. [6]

-

Mechanism of Action: Axitinib binds to the ATP-binding site of VEGFRs, inhibiting their autophosphorylation and blocking downstream signaling pathways. [6]This leads to a potent anti-angiogenic effect, effectively cutting off the blood supply that tumors need to grow and metastasize. [5]Its high selectivity for VEGFRs compared to other kinases contributes to a manageable side-effect profile. [4]

Caption: Axitinib's inhibition of the VEGF signaling pathway.

Pazopanib (Votrient®)

Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of RCC and soft tissue sarcoma. [7][8]It inhibits a range of kinases, including VEGFRs, platelet-derived growth factor receptors (PDGFRs), and c-Kit. [9][10]This multi-targeted approach provides a broader blockade of tumor growth and angiogenesis pathways.

| Kinase Target | Pazopanib IC₅₀ (nM) | Axitinib IC₅₀ (nM) |

| VEGFR-1 | 10 | 0.1 |

| VEGFR-2 | 30 | 0.2 |

| VEGFR-3 | 47 | 0.1-0.3 |

| PDGFR-α | 84 | >1000 |

| PDGFR-β | 84 | 1.6 |

| c-Kit | 74 | 1.7 |

| Data compiled for comparative purposes.[4][8][9] |

This table highlights the differing selectivity profiles. Axitinib is more potent and selective for VEGFRs, whereas Pazopanib has a broader spectrum of activity. This distinction is a direct result of the different substitution patterns on the core indazole scaffold, which dictates how the inhibitor interacts with the unique amino acid residues in the active sites of different kinases.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 5-fluoro-1H-indazole scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. SAR studies provide a rational basis for these modifications.

| Position of Modification | General Impact and Rationale |

| N1 | Substitution at this position can block the hydrogen bond donor capability, but can be used to attach solubilizing groups or modulate cell permeability. Often, a free N1-H is optimal for hinge binding. |

| C3 | This position often points towards the "gatekeeper" residue. Bulky groups here can clash, while smaller, tailored groups can enhance selectivity for kinases with smaller gatekeeper residues (e.g., Threonine). |

| C5 (Fluoro position) | As discussed, fluorine enhances metabolic stability and modulates electronics. Replacing it with other halogens (Cl, Br) or small alkyl groups (CH₃) can fine-tune hydrophobic interactions and potency. [11] |

| C6 | This position is often a key attachment point for larger aryl or heteroaryl groups that extend into the solvent-front region or a deeper hydrophobic pocket, significantly impacting both potency and the overall selectivity profile. [12] |

Protocol for In Vitro Kinase Inhibition Assay

To evaluate the potency of newly synthesized compounds, a robust and reproducible in vitro kinase assay is paramount. The LanthaScreen™ Eu Kinase Binding Assay is a common and reliable method.

Principle: This is a competitive binding assay that measures the displacement of an Alexa Fluor™ 647-labeled "tracer" (a known kinase inhibitor) from the kinase of interest by the test compound. Binding of the tracer to a Europium (Eu)-labeled anti-tag antibody brings the two fluorophores into close proximity, resulting in a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. An effective inhibitor will compete with the tracer for the ATP site, disrupting FRET and causing a decrease in the signal.

Caption: Principle of the TR-FRET kinase binding assay.

Step-by-Step Methodology

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, typically starting from 100 µM. This is the source plate.

-

Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) from the compound source plate to a low-volume 384-well assay plate.

-

Kinase/Antibody Mixture: Prepare a working solution of the target kinase and the Eu-labeled anti-tag antibody in the appropriate kinase buffer. Add this mixture to the assay plate.

-

Tracer Addition: Prepare a working solution of the Alexa Fluor™ 647-labeled tracer. Add this solution to the assay plate to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light, to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. This value represents the concentration of inhibitor required to displace 50% of the tracer.

Conclusion and Future Perspectives

The 5-fluoro-1H-indazole scaffold has firmly established itself as a valuable starting point for the design of potent and selective kinase inhibitors. Its favorable interactions with the kinase hinge region, combined with the beneficial physicochemical properties imparted by the fluorine atom, make it a highly attractive core for medicinal chemists.

The future of this field will likely focus on several key areas:

-

Novel Selectivity: Designing inhibitors that can distinguish between highly homologous kinase family members remains a significant challenge. By exploring novel substitution patterns on the indazole core, it may be possible to develop inhibitors that target previously "undruggable" kinases.

-

Overcoming Resistance: The emergence of drug resistance, often through mutations in the kinase domain, is a major clinical problem. The next generation of indazole-based inhibitors may be designed specifically to inhibit these mutant kinases.

-

Targeting Allosteric Sites: While the current focus is on the ATP-binding site, future inhibitors may incorporate the indazole scaffold as an anchor while extending moieties to bind to allosteric sites, offering a different mechanism of inhibition and potentially greater selectivity.

By integrating rational design, advanced synthetic chemistry, and robust biological evaluation, researchers can continue to leverage the power of the 5-fluoro-1H-indazole scaffold to develop the next generation of life-saving kinase inhibitor therapies.

References

-

The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. (n.d.). The Royal Marsden NHS Foundation Trust.

-

Pazopanib - Wikipedia. (n.d.). Wikipedia.

-

Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. (2012). PubMed.

-

What is the mechanism of Pazopanib Hydrochloride? (2024). Patsnap Synapse.

-

What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? (2025). Dr.Oracle.

-

Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. (2013). PMC - NIH.

-

Identification of Mubritinib (TAK 165) as an inhibitor of KSHV driven primary effusion lymphoma via disruption of mitochondrial OXPHOS metabolism. (2020). PMC - PubMed Central.

-

The Synthesis and Application of Axitinib: A Chemical Perspective. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

-

Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. (2018). PMC - NIH.

-

What is the mechanism of Axitinib? (2024). Patsnap Synapse.

-

Mubritinib Targets the Electron Transport Chain Complex I and Reveals the Landscape of OXPHOS Dependency in Acute Myeloid Leukemia. (2019). ResearchGate.

-

Mubritinib Targets the Electron Transport Chain Complex I and Reveals the Landscape of OXPHOS Dependency in Acute Myeloid Leukemia. (2019). PubMed.

-

Identification of a novel toxicophore in anti-cancer chemotherapeutics that targets mitochondrial respiratory complex I. (2020). PubMed.

-

Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. (2018). Semantic Scholar.

-

Mubritinib Targets the Electron Transport Chain Complex I and Reveals the Landscape of OXPHOS Dependency in Acute Myeloid Leukemia. (2019). The French National Cancer Institute (INCa).

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2025). NIH.

-

Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. (2024). PubMed.

-

A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019). Google Patents.

-

Chemical synthesis and biological evaluation of 1d-1,2,4,5-InsP>4> and its 3-fluorinated counterpart 1d-3-F-1,2,4,5-InsP>4> - potent 1d-1,4,5-InsP>3>-like calcium mobilizing analogues. (1995). Universiteit Leiden.

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). PMC.

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2022). PMC - NIH.

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). PubMed.

-

The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library. (1994). PNAS.

-

Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. (2019). Taylor & Francis Online.

-

Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2021). PubMed.

-

Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. (2019). PMC - NIH.

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). PMC - NIH.

-

The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library. (1994). PMC - NIH.

-

Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Publications.

-

Total synthesis and biological evaluation of an antifungal tricyclic o-hydroxy-p-quinone methide diterpenoid. (2013). PubMed.

-

Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2025). ResearchGate.

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing.

-

Chapter 10 - Indazole as a privileged scaffold in drug discovery. (2023). R Discovery.

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2025). RSC Publishing.

-

A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-1-methyl-1H-indazol-4-amine Analogs as Kinase Inhibitors. (2025). Benchchem.

-

Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. (2025). ResearchGate.

-

The Combinatorial Synthesis and Chemical and Biological Evaluation of a 1,4-Benzodiazepine Library. (2025). ResearchGate.

-

Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2024). PubMed Central.

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 7. Pazopanib - Wikipedia [en.wikipedia.org]

- 8. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 10. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Target Identification for 2-(5-Fluoro-1H-indazol-3-YL)acetic acid

For: Researchers, scientists, and drug development professionals

This guide provides a comprehensive, technically detailed framework for the identification and validation of the molecular target(s) of 2-(5-Fluoro-1H-indazol-3-YL)acetic acid. This compound is recognized as a versatile building block in the synthesis of bioactive molecules, particularly in the development of anti-cancer agents[1]. Understanding its direct biological targets is paramount to elucidating its mechanism of action and advancing its therapeutic potential.

This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors a real-world scientific investigation. We will progress from broad, unbiased screening methodologies to focused, high-confidence target validation, ensuring that each experimental choice is justified and each protocol is robust.

Part 1: Strategic Overview & Initial Hypothesis Generation

Given that this compound is a key intermediate in the synthesis of pharmaceuticals, including anti-cancer agents, our initial hypothesis is that it may interact with proteins involved in oncogenic signaling pathways[1]. However, to avoid bias, our primary strategy will be to employ unbiased, proteome-wide screening techniques to identify direct binding partners. This will be followed by orthogonal validation methods to confirm these interactions in a cellular context.

Our multi-pronged approach will enhance the confidence in our findings by ensuring that potential targets are identified through complementary techniques that rely on different biophysical principles.

Caption: Strategic workflow for target identification of this compound.

Part 2: Unbiased Proteome-Wide Screening

To cast a wide net for potential protein targets, we will employ two distinct and complementary chemical proteomics approaches: Affinity Chromatography coupled with Mass Spectrometry (AC-MS) and Drug Affinity Responsive Target Stability (DARTS).

Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique is a cornerstone of chemical proteomics for identifying proteome-wide small molecule-protein interactions[2]. It involves immobilizing the small molecule of interest to a solid support and then identifying the proteins from a cell lysate that bind to it[3][4].

Causality behind Experimental Choices:

-

Immobilization Strategy: The carboxylic acid moiety of this compound provides a convenient handle for immobilization to an amine-functionalized resin (e.g., NHS-activated sepharose beads) via amide bond formation. This strategy orients the core indazole structure away from the resin, making it accessible for protein binding.

-

Control Experiments: To distinguish true binding partners from non-specific interactions, two parallel control experiments are critical:

-

Beads-only control: Incubating the cell lysate with the unfunctionalized resin to identify proteins that bind non-specifically to the matrix itself.

-

Inactive analog control: If available, using a structurally similar but biologically inactive analog of the compound to competitively elute specific binders or as a control resin.

-

-

Synthesis of Affinity Resin:

-

Dissolve this compound in a suitable solvent (e.g., DMSO).

-

Activate NHS-activated sepharose beads according to the manufacturer's protocol.

-

Incubate the activated beads with the compound solution to allow for covalent coupling.

-

Wash the beads extensively to remove any unreacted compound.

-

Block any remaining active sites on the beads.

-

-

Protein Extraction:

-

Culture a relevant cancer cell line (e.g., MDA-MB-231, a triple-negative breast cancer cell line) to a high density.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pulldown:

-

Incubate the cell lysate with the compound-coupled beads and control beads for several hours at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using a competitive elution with an excess of free compound, or by denaturation with a buffer containing SDS.

-

Perform in-solution or on-bead trypsin digestion of the eluted proteins.

-

Desalt the resulting peptides using C18 spin columns.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant) against a human protein database.

-

-

Data Analysis:

-

Compare the protein lists from the compound-coupled beads and the control beads.

-

Prioritize proteins that are significantly enriched in the compound pulldown sample.

-

Drug Affinity Responsive Target Stability (DARTS)

DARTS is an orthogonal, label-free approach that identifies protein targets based on the principle that binding to a small molecule can stabilize a protein's conformation, making it less susceptible to proteolysis[5][6][7]. A significant advantage of DARTS is that it does not require chemical modification or immobilization of the compound, thus avoiding potential artifacts introduced by linkers[8][9].

Causality behind Experimental Choices:

-

Protease Selection: A non-specific protease like pronase or a protease with broad specificity like thermolysin is often used to ensure that a wide range of proteins can be digested. The concentration of the protease and the digestion time are critical parameters that need to be optimized to achieve partial digestion, where differences in stability can be observed.

-

Dose-Response: Performing the experiment with varying concentrations of the compound can help to confirm a specific interaction, as the protective effect should be dose-dependent.

-

Cell Lysate Preparation:

-

Prepare a cell lysate as described for the AC-MS protocol.

-

-

Compound Incubation:

-

Aliquot the cell lysate into multiple tubes.

-

Add this compound (from a concentrated stock in DMSO) to the experimental samples to the desired final concentrations.

-

Add an equivalent volume of DMSO to the control sample.

-

Incubate for 1 hour at room temperature to allow for binding.

-

-

Protease Digestion:

-

Add the optimized concentration of protease (e.g., thermolysin) to each sample.

-

Incubate for a specific time at room temperature to allow for partial digestion.

-

Stop the digestion by adding a protease inhibitor (e.g., EDTA for metalloproteases like thermolysin) and SDS-PAGE loading buffer.

-

-

Protein Analysis:

-

Separate the protein samples by SDS-PAGE.

-

Visualize the proteins using a sensitive stain (e.g., silver stain or SYPRO Ruby).

-